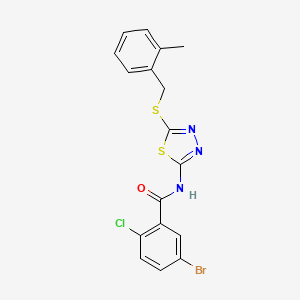

5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3OS2/c1-10-4-2-3-5-11(10)9-24-17-22-21-16(25-17)20-15(23)13-8-12(18)6-7-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQIJPWZCSXQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Thioether Formation: The 2-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole is treated with 2-methylbenzyl chloride in the presence of a base such as sodium hydride.

Benzamide Synthesis: The final step involves the coupling of the substituted thiadiazole with 5-bromo-2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as iron powder in acidic conditions.

Substitution: The bromine and chlorine atoms on the benzamide ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, tin(II) chloride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Activity Against | Reference |

|---|---|---|

| Compound A | Methicillin-resistant Staphylococcus aureus | |

| Compound B | Vancomycin-resistant Enterococcus faecium | |

| Compound C | Drug-resistant Candida strains |

These studies suggest that the compound may effectively combat resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

In vitro studies have demonstrated that modifications to the thiadiazole moiety can enhance anticancer activity, indicating that this compound may possess similar properties due to its structural features.

Case Studies

-

Study on Antimicrobial Properties :

A research project synthesized a series of thiadiazole derivatives, including those structurally similar to 5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. The study found significant antibacterial activity against S. aureus and antifungal activity against drug-resistant strains of Candida . -

Anticancer Investigation :

Another investigation focused on the anticancer activities of thiadiazole derivatives highlighted the importance of substituent variations in enhancing biological efficacy. The incorporation of specific functional groups led to improved therapeutic profiles against various cancers, suggesting that the compound's unique structure could be beneficial for future drug development .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors critical for the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical Properties of Selected Thiadiazole Derivatives

- For example, in , 4c (4-chloro) shows downfield shifts in $ ^1H $-NMR (δ 7.4–7.6) compared to 4b (3-chloro), indicating substituent position impacts electron density .

Biological Activity

The compound 5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Properties

- Molecular Weight : 384.87 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed minimal inhibitory concentrations (MICs) in the range of 50–200 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 50 | S. aureus |

| 2 | 100 | E. coli |

| 3 | 200 | Candida albicans |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). For example, one study reported an IC50 value of approximately 140 nM for a structurally similar compound against GSK-3β activity, suggesting potential for anticancer applications .

Case Study: MCF-7 Cell Line

A series of experiments evaluated the effects of the compound on MCF-7 cells:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 90 |

| 1.0 | 57 |

| 10 | 30 |

These results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties. In one investigation, compounds similar to the target were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results showed a significant reduction in TNF-alpha and IL-6 levels at concentrations as low as 10 µg/mL .

The biological activity of thiadiazoles is often attributed to their ability to interact with various molecular targets within cells. For instance:

- Inhibition of Enzymes : Many thiadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and inflammation.

- DNA Interaction : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what intermediates are critical in its synthesis?

The synthesis typically involves multi-step reactions, starting with halogenated benzoic acid derivatives. For example, 5-bromo-2-methoxybenzoic acid is synthesized via alkylation of 5-bromosalicylic acid using iodomethane and potassium carbonate . Subsequent steps include coupling reactions with thiadiazol-2-amine derivatives under nitrogen atmosphere, employing reagents like thionyl chloride and pyridine to form the benzamide linkage. Critical intermediates include halogenated benzoic acids and thiadiazole-thiol precursors, which require precise temperature control (e.g., 80°C for 4 hours) and solvent systems (THF/MeOH/H₂O) for optimal yields .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Purity is assessed via TLC and melting point analysis, while structural confirmation relies on spectroscopic techniques:

- NMR (¹H and ¹³C) for verifying substitution patterns and regioselectivity .

- FTIR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) for molecular ion validation . Advanced characterization may include X-ray crystallography to resolve hydrogen bonding networks, as seen in related thiadiazole derivatives .

Advanced Research Questions

Q. What methodologies are employed to evaluate the compound’s bioactivity, particularly against bacterial biofilms?

Bioactivity assays often use in vitro models with Staphylococcus aureus or Pseudomonas aeruginosa biofilms. The compound’s efficacy is tested at varying concentrations (e.g., 1–100 µM) in 96-well plates, with metabolic activity quantified via resazurin reduction. Positive controls (e.g., known biofilm inhibitors) and negative controls (DMSO) are included to validate results. Evidence suggests thiadiazole derivatives disrupt biofilm matrix integrity by targeting extracellular DNA or polysaccharides .

Q. How do researchers address challenges in achieving regioselective functionalization of the thiadiazole ring?

Regioselectivity is controlled by:

- Protecting groups : Temporary blocking of reactive sites (e.g., methoxy groups) during coupling reactions .

- Catalytic systems : Use of triethylamine or pyridine to direct nucleophilic substitution at the 5-position of the thiadiazole ring .

- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for thioether bond formation .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data are resolved via:

- 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds in centrosymmetric dimers) .

- Computational modeling : DFT calculations validate electronic transitions observed in UV-Vis spectra .

Q. What is the hypothesized mechanism of action against target enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase)?

The compound’s amide and thioether moieties likely inhibit PFOR by mimicking its natural substrate, pyruvate. Structural studies show that the amide anion forms a stable complex with the enzyme’s iron-sulfur clusters, disrupting electron transfer in anaerobic organisms .

Methodological Optimization & Challenges

Q. What strategies are used to optimize reaction yields in multi-step synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Transition metals (e.g., CuI) improve coupling efficiency in thioether formation .

- Workup protocols : pH-controlled precipitation (e.g., NH₃ adjustment to pH 8–9) minimizes byproduct contamination .

Q. How does X-ray crystallography contribute to understanding molecular conformation and intermolecular interactions?

Crystallographic data reveal key packing motifs, such as centrosymmetric dimers stabilized by N–H···N bonds and C–H···O/F interactions. These insights guide structure-activity relationship (SAR) studies by highlighting pharmacophoric elements (e.g., planar benzamide-thiadiazole core) .

Q. How does modifying substituents on the benzamide or thiadiazole moieties affect bioactivity?

Q. What are the stability profiles under various conditions, and how are degradation products characterized?

- Thermal stability : Assessed via TGA-DSC, with decomposition temperatures >200°C .

- Photodegradation : LC-MS identifies oxidative byproducts (e.g., sulfoxide derivatives) under UV light .

- Hydrolytic stability : Acidic/basic conditions (pH 2–12) reveal cleavage of the thiadiazole-thioether bond, monitored by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.